molecular formula C6H7BrF2O2 B14888656 ethyl (E)-4-bromo-4,4-difluorobut-2-enoate

ethyl (E)-4-bromo-4,4-difluorobut-2-enoate

Cat. No.: B14888656
M. Wt: 229.02 g/mol
InChI Key: IMADYRJPXCRICY-ONEGZZNKSA-N
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Description

Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate is an organic compound characterized by the presence of an ethyl ester group, a bromine atom, and two fluorine atoms attached to a but-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4-bromo-4,4-difluorobut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-bromo-4,4-difluorobut-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the compound can yield carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium alkoxides or amines, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is frequently employed for oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted ethyl 4,4-difluorobut-2-enoates.

    Reduction: Ethyl 4,4-difluorobut-2-en-1-ol.

    Oxidation: Ethyl 4,4-difluorobut-2-enoic acid.

Scientific Research Applications

Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Materials Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism of action of ethyl (E)-4-bromo-4,4-difluorobut-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate can be compared with other similar compounds such as:

    Ethyl 4-bromo-4,4-difluorobut-2-enoate: Lacks the (E)-configuration, which can affect its reactivity and biological activity.

    Ethyl 4-chloro-4,4-difluorobut-2-enoate: Substitution of bromine with chlorine can lead to differences in reactivity and physicochemical properties.

    Ethyl 4-bromo-4,4-difluorobut-2-enoic acid: The acid form of the compound, which can be used as a precursor in esterification reactions.

Properties

Molecular Formula

C6H7BrF2O2

Molecular Weight

229.02 g/mol

IUPAC Name

ethyl (E)-4-bromo-4,4-difluorobut-2-enoate

InChI

InChI=1S/C6H7BrF2O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+

InChI Key

IMADYRJPXCRICY-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(F)(F)Br

Canonical SMILES

CCOC(=O)C=CC(F)(F)Br

Origin of Product

United States

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